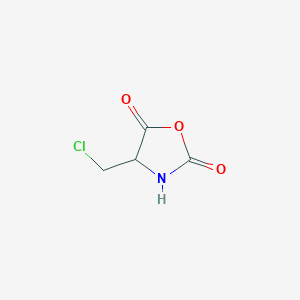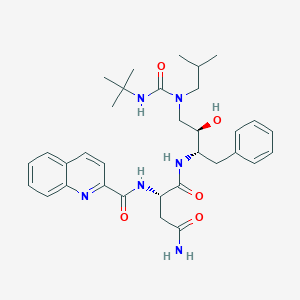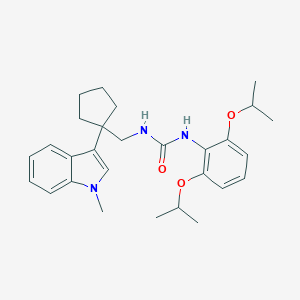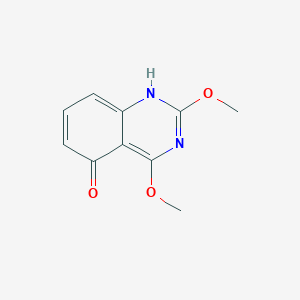
2,4-Dimethoxy-5-quinazolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethoxy-5-quinazolinol is a heterocyclic organic compound that has gained significant attention in scientific research due to its diverse properties and potential applications. This compound is also known as DMQ, and its chemical formula is C10H10N2O3. DMQ has been widely studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用机制
DMQ exerts its pharmacological effects by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). DMQ also modulates the expression of various genes involved in inflammation and oxidative stress pathways.
生化和生理效应
DMQ has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. DMQ has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). DMQ also scavenges free radicals and protects cells from oxidative stress-induced damage.
实验室实验的优点和局限性
DMQ has several advantages as a research tool, including its low toxicity, high stability, and ease of synthesis. However, DMQ also has certain limitations, including its poor solubility in water and its limited bioavailability.
未来方向
There are several future directions for DMQ research, including the development of new DMQ derivatives with improved pharmacological properties. DMQ has also been proposed as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Further studies are needed to elucidate the full potential of DMQ in these areas of research.
In conclusion, DMQ is a promising compound that has gained significant attention in scientific research due to its diverse properties and potential applications. DMQ has been studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully understand the potential of DMQ in various scientific fields.
合成方法
The synthesis of DMQ involves the condensation of 2-amino-4-methoxybenzoic acid and anthranilic acid in the presence of phosphorus oxychloride. The resulting product is then hydrolyzed to obtain DMQ. The synthesis of DMQ can also be achieved by the reaction of 2-aminobenzoic acid with 2,4-dimethoxyaniline in the presence of acetic anhydride.
科学研究应用
DMQ has been studied for its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and materials science. DMQ has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs.
属性
CAS 编号 |
155824-63-8 |
|---|---|
产品名称 |
2,4-Dimethoxy-5-quinazolinol |
分子式 |
C10H10N2O3 |
分子量 |
206.2 g/mol |
IUPAC 名称 |
2,4-dimethoxyquinazolin-5-ol |
InChI |
InChI=1S/C10H10N2O3/c1-14-9-8-6(4-3-5-7(8)13)11-10(12-9)15-2/h3-5,13H,1-2H3 |
InChI 键 |
BMPNAFUTJUBDMY-UHFFFAOYSA-N |
手性 SMILES |
COC1=C2C(=O)C=CC=C2NC(=N1)OC |
SMILES |
COC1=NC(=NC2=C1C(=CC=C2)O)OC |
规范 SMILES |
COC1=C2C(=O)C=CC=C2NC(=N1)OC |
同义词 |
5-Quinazolinol, 2,4-dimethoxy- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



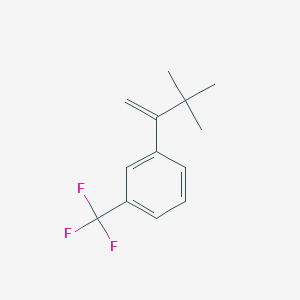
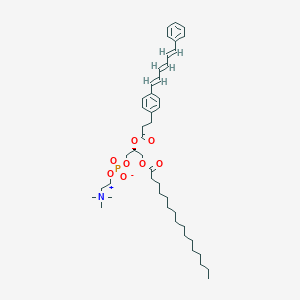
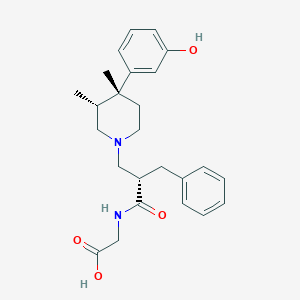
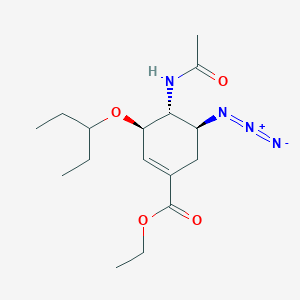
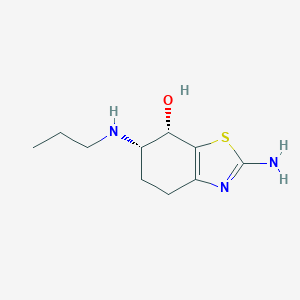
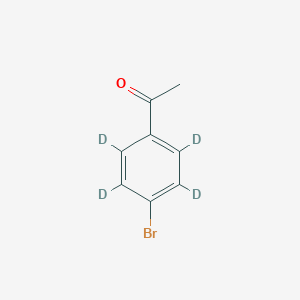
![2-[[6-Bromo-3-(4-ethoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B130665.png)

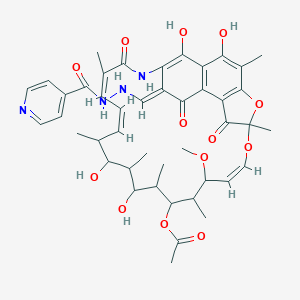
![(3S,7aR)-7a-methyl-3-phenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B130668.png)
![(3aR)-1,3,3-triphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B130677.png)
